6-(2-chlorobenzyl)-1-(3-fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
This compound belongs to the class of pyrimido[4,5-d]pyrimidines, which are bicyclic systems composed of two fused pyrimidine rings. Specifically, it features a tetrahydropyrimido[4,5-d]pyrimidine core with a chlorobenzyl group at one position and a fluorophenyl group at another. The sulfur atom adds further complexity to its structure. These compounds have garnered significant interest due to their biological relevance and synthetic versatility .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid, yielding 4-chloro-2-phenylpyrimidine-5-carboxylic acid. Subsequent treatment with ammonia cyclizes the intermediate to form the desired product .
Reaction Conditions::- Chlorination: Phosphorus oxychloride (POCl₃)
- Cyclization: Ammonia (NH₃) in ethanol
Industrial Production:: While specific industrial methods may vary, the synthetic significance of these compounds has led to their large-scale application in medical and pharmaceutical fields .
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituents linked to the ring carbon and nitrogen atoms can be modified.
Chlorination: Phosphorus oxychloride (POCl₃)
Cyclization: Ammonia (NH₃) in ethanol
Major Products:: The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Chemistry::
Synthetic Building Block: Researchers use this compound as a building block for more complex molecules.
Drug Discovery: Its unique structure makes it valuable for drug development.
Biological Activity: Investigating its effects on biological systems.
Pharmaceuticals: Synthesis of novel drugs.
Materials Science: Incorporation into materials with specific properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are other pyrimido[4,5-d]pyrimidines, this compound’s unique combination of substituents sets it apart. Similar compounds include and .
Properties
Molecular Formula |
C19H16ClFN4OS |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-1-(3-fluorophenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16ClFN4OS/c20-16-7-2-1-4-12(16)9-24-10-15-17(22-11-24)25(19(27)23-18(15)26)14-6-3-5-13(21)8-14/h1-8,22H,9-11H2,(H,23,26,27) |
InChI Key |
BRUVXDLOYPBXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CC3=CC=CC=C3Cl)N(C(=S)NC2=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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